![molecular formula C10H15N3O2 B14229277 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane CAS No. 828255-58-9](/img/structure/B14229277.png)
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane is a complex organic compound that features a unique bicyclic structure fused with an oxadiazole ring. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method includes the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base such as TBAF/THF at room temperature . Another approach involves a one-pot synthesis directly from amidoximes and carboxyl derivatives in aprotic solvents like DMSO .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and solvent choice, are crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include organic bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including its role as a muscarinic receptor agonist.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as muscarinic receptors. The compound acts as a partial agonist, modulating receptor activity and influencing various cellular pathways . This interaction can lead to therapeutic effects, such as anti-inflammatory and analgesic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness
Compared to similar compounds, 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane stands out due to its unique bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a partial agonist at muscarinic receptors further distinguishes it from other oxadiazole derivatives.
Propiedades
Número CAS |
828255-58-9 |
|---|---|
Fórmula molecular |
C10H15N3O2 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
3-ethyl-5-(1-oxido-1-azoniabicyclo[2.2.1]heptan-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H15N3O2/c1-2-9-11-10(15-12-9)8-6-13(14)4-3-7(8)5-13/h7-8H,2-6H2,1H3 |
Clave InChI |
UJEWWKMCIGZBDG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NOC(=N1)C2C[N+]3(CCC2C3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, methyl ester](/img/structure/B14229199.png)

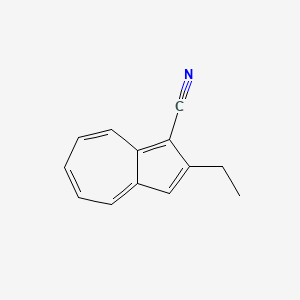
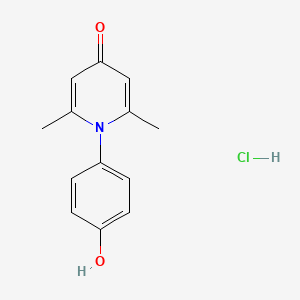
![(7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14229226.png)
![4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14229230.png)
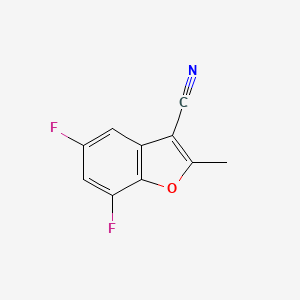
![1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B14229242.png)
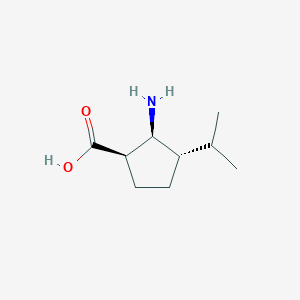
![2,7-Bis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]](/img/structure/B14229275.png)
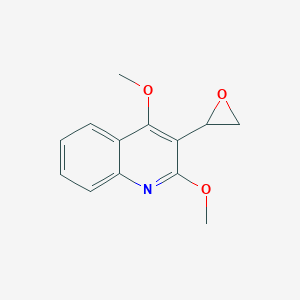
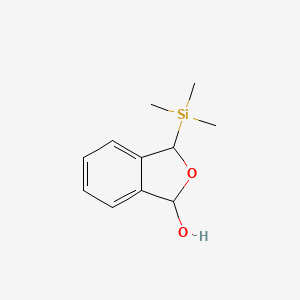
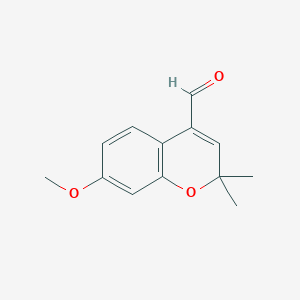
![2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14229296.png)
